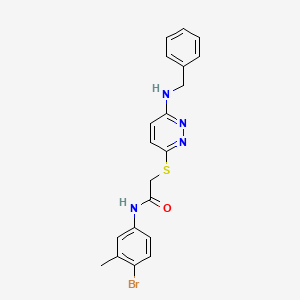

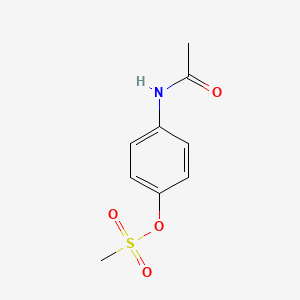

![molecular formula C17H16N2O4S B2545234 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 403845-37-4](/img/structure/B2545234.png)

2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound of interest to researchers in chemistry, pharmacology, and materials science. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of compounds containing a thiazole ring often involves reactions with various aromatic aldehydes . For example, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions, and the products obtained subsequently undergo multistep reactions to produce the final compounds .Molecular Structure Analysis

The molecular structure of 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen . This ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring in 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can participate in various chemical reactions due to its aromaticity . It has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications

- Researchers have investigated the antioxidant potential of this compound due to its structural features. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further studies are needed to explore its specific mechanisms and potential applications in health and disease prevention .

- Preliminary studies suggest that this compound possesses antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Investigating its mode of action and potential clinical applications could be valuable .

- Interestingly, one of its decomposition products acts as a nucleating agent for certain conductive films. For instance, in doped P(NDI2OD-T2) films, this compound enhances conductivity. Further research could uncover its role in optimizing electronic materials .

- Scientists have used similar benzothiazole derivatives in novel synthetic routes. For example, cyclization of 2-aminothiophenols with CO₂ in the presence of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) yields various benzothiazoles. This compound’s structural motif contributes to these synthetic pathways .

Antioxidant Properties

Antibacterial Activity

Nucleating Agent for Conductive Films

Synthesis of Benzothiazoles

Future Directions

Thiazole-bearing compounds, such as 2,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, are of interest to medicinal chemists who are developing novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to be soluble in established processing solvents and generally considered to be air stable .

Result of Action

Similar compounds have been found to have pharmaceutical and biological activity .

Action Environment

Similar compounds have been found to be generally considered to be air stable .

properties

IUPAC Name |

2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-10-7-8-11(13(9-10)23-3)16(20)19-17-18-15-12(22-2)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZKIDBMMCACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)